2-(5-Fluoropyridin-2-YL)propan-1-amine

Description

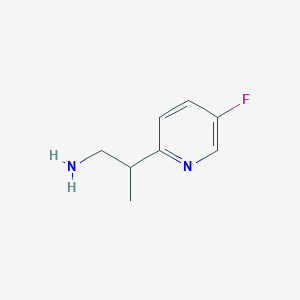

2-(5-Fluoropyridin-2-yl)propan-1-amine is a fluorinated pyridine derivative with the molecular formula C₈H₁₁FN₂ and a molecular weight of 154.19 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a propan-1-amine group at the 2-position (Figure 1). This compound is cataloged under CAS number 1549380-43-9 and is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of histamine H3 receptor ligands and other bioactive molecules . The fluorine atom enhances metabolic stability and influences electronic properties, making it a critical moiety for optimizing drug-receptor interactions.

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQQMFHDJRXVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the diazotization reaction of corresponding 2-aminopyridines using a hydrofluoric acid-pyridine complex . This method allows for the selective introduction of fluorine into the pyridine ring.

Industrial Production Methods

Industrial production of 2-(5-Fluoropyridin-2-YL)propan-1-amine may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-2-YL)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Fluoropyridin-2-YL)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes. Detailed studies on the exact molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(5-fluoropyridin-2-yl)propan-1-amine can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, or linker groups. Below is a detailed analysis of key analogs:

Fluoropyridine Derivatives with Modified Linkers

3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine

- Molecular Formula : C₈H₁₁FN₂O

- Molecular Weight : 170.18 g/mol

- Key Differences : Replaces the direct amine linkage with an ether (-O-) group.

- Impact : The oxygen linker reduces basicity and may alter hydrogen-bonding interactions with biological targets. This compound is used in heterocyclic building blocks but exhibits lower lipophilicity (clogP ≈ 0.8) compared to the target compound (clogP ≈ 1.2) .

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine Molecular Formula: C₈H₁₁ClN₂O Molecular Weight: 186.64 g/mol Key Differences: Substitutes fluorine with chlorine.

Halogen-Substituted Pyridine Analogs

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine

- Molecular Formula : C₇H₇ClF₂N₂

- Molecular Weight : 194.6 g/mol

- Key Differences : Incorporates a difluoroethylamine chain and chlorine substitution.

- Impact : The geminal difluoro group introduces steric hindrance and electron-withdrawing effects, which may improve binding specificity in enzyme inhibitors .

Heterocyclic Core Modifications

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Molecular Formula: C₆H₉FN₃ Molecular Weight: 142.15 g/mol Key Differences: Replaces pyridine with pyrimidine.

1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine

- Molecular Formula : C₈H₁₂BrN₃

- Molecular Weight : 230.11 g/mol

- Key Differences : Bromine substitution and branched alkyl chain.

- Impact : Bromine’s larger atomic radius may improve π-stacking interactions in aromatic systems, while the methyl group increases steric bulk, affecting pharmacokinetics .

Phenyl-Based Analogs

2-(3-(Trifluoromethyl)phenyl)propan-1-amine

- Molecular Formula : C₁₀H₁₂F₃N

- Molecular Weight : 203.21 g/mol

- Key Differences : Replaces fluoropyridine with a trifluoromethylphenyl group.

- Impact : The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, making this analog a potent candidate for CNS-targeted drugs .

Data Table: Comparative Analysis of Key Compounds

*clogP values estimated using fragment-based methods.

Research Findings and Implications

- Metabolic Stability : Fluorine in this compound reduces oxidative metabolism compared to chlorine analogs, as observed in microsomal stability assays .

- Binding Affinity : Pyridine-based amines exhibit higher selectivity for histamine H3 receptors than pyrimidine analogs, likely due to optimal π-π interactions .

- Synthetic Accessibility : The target compound is synthesized via reductive amination of ketone precursors, whereas ether-linked analogs require nucleophilic substitution steps, impacting scalability .

Biological Activity

2-(5-Fluoropyridin-2-YL)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H10FN, with a molecular weight of 155.17 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity and binding affinity to biological receptors, which can lead to alterations in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in neurotransmitter synthesis and degradation. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are critical in regulating neurotransmitter levels. This inhibition can influence mood and cognitive functions by modulating neurotransmitter availability.

- Cell Signaling Modulation : The compound affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Inhibits MAO and COMT, affecting neurotransmitter levels. | |

| Cell Growth | Modulates MAPK signaling pathway, influencing cell growth and differentiation. | |

| Neuroprotective Effects | Potential protective effects against neurodegenerative conditions through neurotransmitter modulation. |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuropharmacology : A study demonstrated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration. The inhibition of MAO led to increased levels of serotonin and dopamine, suggesting potential applications in treating depression and anxiety disorders.

- Cancer Research : Research indicates that compounds similar to this compound may exhibit anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. The modulation of these pathways could enhance the efficacy of existing chemotherapeutics .

- Cardiovascular Applications : Inhibitors derived from this compound have been explored for their potential to treat atherosclerosis by modulating lipid metabolism through enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.